2-(Furan-3-yl)acetic acid

Description

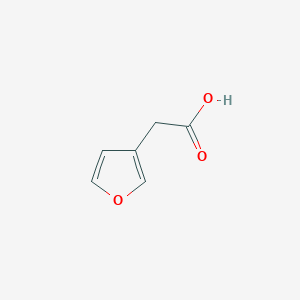

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(furan-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUYAVXPERPSAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356004 | |

| Record name | 2-(furan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123617-80-1 | |

| Record name | 2-(furan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Furan-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Furan-3-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Furan-3-yl)acetic acid, a key heterocyclic building block, is of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical properties, including its physicochemical characteristics, synthesis, reactivity, and spectroscopic profile. The document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics and functional materials incorporating the furan scaffold. Through a detailed exploration of its molecular behavior, this guide aims to empower scientists to leverage the unique attributes of this compound in their research endeavors.

Introduction: The Significance of the Furan-3-yl Acetic Acid Scaffold

The furan ring is a privileged five-membered aromatic heterocycle that is a core structural component in numerous pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3] The unique electronic and steric properties of the furan moiety, stemming from the oxygen heteroatom, allow it to act as a versatile pharmacophore and a bioisosteric replacement for other aromatic systems.[1]

Specifically, the 3-substituted furan acetic acid framework offers a distinct structural motif compared to its more commonly studied 2-substituted isomer. The placement of the acetic acid side chain at the 3-position influences the molecule's overall polarity, hydrogen bonding capacity, and spatial arrangement, thereby impacting its interaction with biological targets. Understanding the fundamental chemical properties of this compound is paramount for its effective utilization in drug design and synthesis.

Physicochemical and Spectroscopic Characterization

Precise characterization of this compound is crucial for its application in synthesis and biological screening. The following section details its key physical and spectroscopic properties.

Physical Properties

| Property | Value | Source/Comment |

| CAS Number | 123617-80-1 | [4] |

| Molecular Formula | C₆H₆O₃ | [5][6] |

| Molecular Weight | 126.11 g/mol | [7] |

| Appearance | Solid (predicted) | General knowledge |

| Storage | 2-8°C | [4] |

Spectroscopic Data (Predicted and General)

While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the furan ring protons, the methylene protons, and the acidic proton of the carboxylic acid.

-

Furan Protons: Three signals corresponding to the protons at the C2, C4, and C5 positions of the furan ring. These would appear in the aromatic region, typically between δ 6.0 and 8.0 ppm. The proton at C2 would likely be the most deshielded.

-

Methylene Protons (-CH₂-): A singlet or a slightly split signal for the two protons of the acetic acid side chain, expected to appear in the range of δ 3.5-4.0 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift, typically above δ 10.0 ppm, which is characteristic of acidic protons.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

-

Furan Carbons: Four signals for the furan ring carbons. The carbons attached to the oxygen (C2 and C5) will appear at a lower field compared to the other two carbons (C3 and C4).

-

Methylene Carbon (-CH₂-): A signal for the methylene carbon, typically in the range of δ 30-40 ppm.

-

Carbonyl Carbon (-C=O): A signal for the carbonyl carbon of the carboxylic acid, expected at a downfield shift, generally above δ 170 ppm.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[8]

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the furan ring.[9]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1760-1690 cm⁻¹ due to the carbonyl group.[8]

-

C=C Stretch (Aromatic): Bands in the 1600-1400 cm⁻¹ region corresponding to the carbon-carbon double bond stretching vibrations within the furan ring.[9]

-

C-O Stretch (Furan and Carboxylic Acid): Absorptions in the 1320-1000 cm⁻¹ region.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (126.11).

-

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17), the loss of the carboxyl group (-COOH, M-45), and cleavage of the bond alpha to the carbonyl group. The furan ring can also undergo characteristic fragmentation. PubChemLite predicts collision cross-section data for various adducts, such as [M+H]⁺ at m/z 127.03897 and [M-H]⁻ at m/z 125.02441.[3][5]

Synthesis and Reactivity

The synthesis and subsequent reactions of this compound are central to its utility as a chemical building block.

Synthetic Approaches

While a definitive, high-yield synthesis protocol for this compound is not prominently featured in readily accessible literature, several plausible synthetic routes can be envisioned based on established organic chemistry principles.

One potential route involves the conversion of a suitable 3-substituted furan precursor. For instance, the oxidation of 3-(2-hydroxyethyl)furan or the hydrolysis of the corresponding nitrile or ester would yield the desired carboxylic acid.

Another approach could involve a multi-step synthesis starting from a more readily available furan derivative, such as furan-3-carbaldehyde. A possible sequence could be:

-

Wittig or Horner-Wadsworth-Emmons reaction: Reaction of furan-3-carbaldehyde with a phosphonium ylide or a phosphonate carbanion to form a 3-(2-alkoxyvinyl)furan.

-

Hydrolysis: Subsequent hydrolysis of the resulting enol ether or ester to afford the corresponding aldehyde or ketone, which can then be oxidized to the carboxylic acid.

The Willgerodt-Kindler reaction, which converts aryl alkyl ketones to the corresponding terminal amides (and subsequently to carboxylic acids), could also be a viable, albeit less direct, route if a suitable 3-acetylfuran precursor is available.[10][11][12]

Figure 1: A conceptual workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the aromatic furan ring and the carboxylic acid functional group.

The furan ring is an electron-rich aromatic system and is highly susceptible to electrophilic substitution reactions.[13] The reactivity of furan is greater than that of benzene.[13] Electrophilic attack generally occurs preferentially at the C2 and C5 positions due to the greater stabilization of the cationic intermediate.[14] However, the presence of the deactivating carboxymethyl group at the C3 position will influence the regioselectivity of electrophilic substitution.

-

Electrophilic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation are expected to occur on the furan ring, with the directing effect of the C3 substituent favoring substitution at the C2 or C5 positions.[15]

-

Diels-Alder Reaction: As a conjugated diene, furan can participate in Diels-Alder reactions with suitable dienophiles, leading to the formation of bicyclic adducts.[16]

The carboxylic acid moiety undergoes a variety of standard transformations:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

-

Amide Formation: Conversion to amides via reaction with amines, often requiring activation of the carboxylic acid (e.g., as an acid chloride or with a coupling agent).

-

Reduction: Reduction of the carboxylic acid to the corresponding primary alcohol, 2-(furan-3-yl)ethanol, using strong reducing agents like lithium aluminum hydride.

Figure 2: Key reactivity pathways of this compound.

Applications in Drug Development and Materials Science

The structural features of this compound make it an attractive scaffold for the development of new chemical entities with potential therapeutic applications.

Medicinal Chemistry

Furan derivatives are integral to a number of approved drugs, acting on a wide range of biological targets.[3][17] The this compound moiety can be incorporated into larger molecules to modulate their pharmacokinetic and pharmacodynamic properties. Its ability to participate in hydrogen bonding and its defined spatial orientation can be exploited to achieve specific interactions with enzyme active sites or receptors. The synthesis of libraries of amides and esters derived from this compound is a common strategy in lead optimization to explore structure-activity relationships (SAR).

Materials Science

The carboxylic acid functionality allows for the incorporation of the furan-3-yl moiety into polymers and other materials. For example, it can be used as a monomer in the synthesis of polyesters and polyamides. The furan ring itself can undergo reactions to cross-link polymer chains or to introduce specific functionalities into a material.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling carboxylic acids and furan derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. Based on supplier information, storage at 2-8°C is recommended.[4]

Conclusion

This compound is a valuable heterocyclic compound with significant potential in various fields of chemical research. This guide has provided a detailed overview of its fundamental chemical properties, drawing from available data and established chemical principles. While there are gaps in the experimental data for this specific isomer, the information presented herein offers a solid foundation for researchers to design and execute experiments involving this versatile building block. Further research into the synthesis, reactivity, and biological activity of this compound and its derivatives is warranted and is expected to uncover novel applications in drug discovery and materials science.

References

- 1. imreblank.ch [imreblank.ch]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. PubChemLite - this compound (C6H6O3) [pubchemlite.lcsb.uni.lu]

- 4. whitman.edu [whitman.edu]

- 5. web.pdx.edu [web.pdx.edu]

- 6. CN105330627A - Method for preparing syn-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt at high selectivity - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 11. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 14. quora.com [quora.com]

- 15. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 17. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to 2-(Furan-3-yl)acetic Acid for Advanced Research

This guide provides an in-depth exploration of 2-(Furan-3-yl)acetic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to offer field-proven insights into its synthesis, properties, applications, and handling, ensuring a comprehensive understanding of its scientific and practical value.

Core Identity and Physicochemical Profile

This compound is a carboxylic acid derivative featuring a furan ring, an aromatic five-membered heterocycle containing one oxygen atom. This structural motif is of significant interest in medicinal chemistry as the furan ring can act as a bioisostere for a phenyl group, offering modulated electronic properties, improved metabolic stability, and unique interaction capabilities with biological targets.[1]

The acetic acid side chain provides a crucial handle for further chemical modifications, making it a versatile starting material for the synthesis of more complex molecules.

Structural and Chemical Identifiers

The foundational step in any research endeavor is the unambiguous identification of the compound. Key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 123617-80-1 | [2][3] |

| Molecular Formula | C₆H₆O₃ | [4][5] |

| Molecular Weight | 126.11 g/mol | [3] |

| IUPAC Name | This compound | [5] |

| SMILES | C1=COC=C1CC(=O)O | [4] |

| InChI Key | UUUYAVXPERPSAI-UHFFFAOYSA-N | [4] |

| PubChem CID | 818896 | [5] |

Chemical Structure Diagram

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

The following table outlines key computed properties that are critical for predicting the compound's behavior in various experimental settings, such as solubility and membrane permeability.

| Property | Predicted Value | Source |

| Monoisotopic Mass | 126.03169 Da | [4] |

| XLogP | 0.6 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Polar Surface Area | 46.53 Ų | [4] |

Synthesis and Purification: A Practical Workflow

While multiple synthetic routes to furan-based acetic acids exist, a common and reliable approach involves the hydrolysis of a corresponding ester or nitrile precursor, which can often be synthesized from commercially available starting materials like 3-furoic acid or 3-furfuryl alcohol. Below is a generalized, self-validating protocol derived from established organic synthesis principles for similar compounds.[6][7]

Conceptual Synthesis Workflow

Caption: Generalized workflow for synthesizing this compound.

Detailed Experimental Protocol (Exemplary)

This protocol describes the synthesis via hydrolysis of 2-(furan-3-yl)acetonitrile.

PART A: Synthesis of 3-(Chloromethyl)furan

-

Rationale : Conversion of the alcohol to a more reactive chloromethyl group facilitates nucleophilic substitution. Thionyl chloride (SOCl₂) is an excellent choice as the byproducts (SO₂ and HCl) are gaseous and easily removed.

-

Procedure :

-

To a stirred solution of 3-furanmethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (1.1 eq) dropwise.

-

Slowly add thionyl chloride (1.1 eq) to the mixture, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC.

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 3-(chloromethyl)furan. Caution: This intermediate can be unstable and is often used immediately in the next step.

-

PART B: Synthesis of 2-(Furan-3-yl)acetonitrile

-

Rationale : The cyanide ion (CN⁻) serves as a robust carbon nucleophile. The resulting nitrile is a stable intermediate that can be readily hydrolyzed to the desired carboxylic acid.

-

Procedure :

-

Dissolve sodium cyanide (1.2 eq) in DMSO.

-

Add the crude 3-(chloromethyl)furan from Part A dropwise to the cyanide solution at room temperature.

-

Heat the mixture to 50-60 °C and stir for 8-12 hours. Monitor by GC-MS or TLC.

-

After completion, cool the reaction, dilute with water, and extract with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude nitrile by vacuum distillation or column chromatography.

-

PART C: Hydrolysis to this compound

-

Rationale : Acid-catalyzed hydrolysis provides a direct route to the carboxylic acid. Using a strong acid like H₂SO₄ ensures complete conversion of the nitrile.

-

Procedure :

-

Add the purified 2-(furan-3-yl)acetonitrile (1.0 eq) to a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v).

-

Heat the mixture to reflux (approx. 100-110 °C) for 6-10 hours until TLC or HPLC indicates the disappearance of the starting material.

-

Cool the reaction mixture in an ice bath and carefully neutralize with a concentrated NaOH or KOH solution to pH ~2-3.

-

Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude product.

-

Recrystallize from a suitable solvent system (e.g., toluene/hexanes) to obtain pure this compound.

-

Applications in Drug Discovery and Medicinal Chemistry

The furan scaffold is a privileged structure in pharmacology. Its inclusion in a molecule can enhance binding affinity, improve selectivity, and optimize pharmacokinetic profiles.[1] this compound serves as a critical starting point for introducing this valuable moiety.

-

Scaffold for Bioactive Molecules : The carboxylic acid group is a versatile functional handle for amide bond formation, esterification, or reduction, allowing for its incorporation into a vast array of larger, more complex drug candidates.

-

GPR40/FFA1 Agonists : The structurally related (2,3-dihydro-1-benzofuran-3-yl)acetic acid scaffold has been extensively optimized to develop potent and selective agonists for G protein-coupled receptor 40 (GPR40), a key target for treating type 2 diabetes.[8] The development of TAK-875, which entered human clinical trials, underscores the therapeutic potential of this chemical class.[8] this compound represents a foundational fragment for exploring novel agonists in this space.

-

Anti-inflammatory and Antifungal Agents : Furan and benzofuran derivatives have demonstrated significant potential as antifungal and anti-inflammatory agents.[9] The synthesis of novel derivatives starting from this compound could lead to the discovery of new therapeutic agents in these areas.

Analytical Characterization

To ensure the integrity of research findings, rigorous analytical confirmation of the compound's identity and purity is non-negotiable.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the structural backbone. The proton spectrum should show characteristic signals for the furan ring protons, the methylene (CH₂) group, and the acidic proton.

-

Mass Spectrometry (MS) : Provides confirmation of the molecular weight and fragmentation pattern, further validating the structure. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the final compound. A well-resolved peak with purity typically >95% (often >98% for research-grade material) is desired.

-

Infrared (IR) Spectroscopy : Confirms the presence of key functional groups, notably the broad O-H stretch of the carboxylic acid and the C=O carbonyl stretch.

Many commercial suppliers provide access to spectral data (NMR, HPLC, MS) for their products, which can be used as a reference.[10]

Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when working with any chemical. While a specific, comprehensive safety data sheet (SDS) for this compound should always be consulted, the following guidelines are based on general principles for acidic and heterocyclic organic compounds.[11][12][13][14]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile or neoprene gloves.[14] Work should be conducted in a well-ventilated fume hood.

-

Handling : Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[12] This compound is expected to be a skin and eye irritant. In case of contact, rinse the affected area immediately with copious amounts of water.[11]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[15]

Conclusion

This compound is more than just a chemical reagent; it is a versatile and valuable building block for innovation in drug discovery and materials science. Its unique combination of a furan ring and a reactive acetic acid moiety provides a gateway to novel molecular architectures with significant therapeutic potential. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, empowers researchers to fully leverage its capabilities in their scientific pursuits.

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. 2abiotech.net [2abiotech.net]

- 3. This compound - CAS:123617-80-1 - 阿镁生物 [amaybio.com]

- 4. PubChemLite - this compound (C6H6O3) [pubchemlite.lcsb.uni.lu]

- 5. This compound | C6H6O3 | CID 818896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. prepchem.com [prepchem.com]

- 8. Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 123617-80-1|this compound|BLD Pharm [bldpharm.com]

- 11. uwm.edu [uwm.edu]

- 12. aksci.com [aksci.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. isg.ku.edu.tr [isg.ku.edu.tr]

- 15. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

A Comprehensive Spectroscopic Guide to 2-(Furan-3-yl)acetic Acid: Structure, Characterization, and Analysis

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-(Furan-3-yl)acetic acid (C₆H₆O₃), a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. As a substituted furan, its precise structural elucidation is paramount for understanding its reactivity and potential applications. This document serves as a practical reference for scientists, offering a detailed examination of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles. The protocols and interpretations herein are designed to be self-validating, ensuring researchers can confidently apply these methodologies to confirm the identity, purity, and structure of this compound.

Structural Overview and Spectroscopic Strategy

This compound is comprised of a five-membered aromatic furan ring substituted at the 3-position with an acetic acid moiety. This unique arrangement dictates a specific and predictable spectroscopic fingerprint. Our analytical strategy involves a multi-technique approach to unambiguously assign the structure:

-

¹H and ¹³C NMR Spectroscopy: To map the carbon-hydrogen framework and confirm connectivity.

-

Infrared (IR) Spectroscopy: To identify key functional groups, notably the carboxylic acid and the furan ring.

-

Mass Spectrometry (MS): To determine the molecular weight and analyze fragmentation patterns, further corroborating the structure.

The following sections will detail the theoretical basis, expected data, and validated experimental protocols for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing precise information about the chemical environment of individual protons and carbons.[1] For this compound, NMR confirms the substitution pattern on the furan ring and the presence of the acetic acid side chain.

¹H NMR Spectroscopy: Mapping the Protons

Expertise & Causality: The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the three aromatic protons on the furan ring and the two methylene protons of the acetic acid group. The carboxylic acid proton is often broad and may exchange with deuterium in certain solvents. The chemical shifts (δ) are influenced by the electronegativity of the furan's oxygen atom and the anisotropic effects of the aromatic ring. Protons at positions 2 and 5 are typically deshielded (shifted downfield) compared to the proton at position 4.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10-12 | Broad Singlet | 1H | H -OOC- |

| ~7.40 | Triplet (or m) | 1H | Furan H-5 |

| ~7.25 | Singlet (or m) | 1H | Furan H-2 |

| ~6.30 | Multiplet | 1H | Furan H-4 |

| ~3.60 | Singlet | 2H | -CH ₂-COOH |

Note: The exact chemical shifts and multiplicities can vary based on the solvent and concentration. The acidic proton signal may not be observed if using a protic deuterated solvent like D₂O due to H-D exchange.[2]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[1] The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable acidic proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). For modern spectrometers, referencing to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) is also a standard practice.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the tube into the NMR spectrometer. The instrument's software will lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquisition: Acquire the spectrum using standard parameters for a ¹H experiment (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).

-

Processing: Perform a Fourier transform (FT) on the acquired Free Induction Decay (FID), followed by phase correction and baseline correction to obtain the final spectrum.

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation and data acquisition.

¹³C NMR Spectroscopy: The Carbon Backbone

Expertise & Causality: The proton-decoupled ¹³C NMR spectrum will show six distinct signals, one for each unique carbon atom. The chemical shifts are highly diagnostic. The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing far downfield (~170-180 ppm). The sp² carbons of the furan ring appear in the aromatic region (~110-145 ppm), while the sp³ methylene carbon is found upfield (~30-40 ppm).

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted δ (ppm) | Carbon Assignment |

|---|---|

| ~176 | -C OOH |

| ~144 | Furan C-5 |

| ~140 | Furan C-2 |

| ~122 | Furan C-3 |

| ~110 | Furan C-4 |

| ~35 | -C H₂- |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly more concentrated sample (20-50 mg) may be beneficial.

-

Acquisition: The natural abundance of ¹³C is low (~1.1%), requiring more scans to achieve a good signal-to-noise ratio. A typical proton-decoupled ¹³C experiment may require several hundred to several thousand scans, depending on the sample concentration. A wider spectral width is used compared to ¹H NMR.

-

Processing: The data is processed similarly to ¹H NMR data (Fourier transform, phasing, and baseline correction).

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy excels at identifying functional groups by detecting their characteristic vibrational frequencies.[3] For this compound, the spectrum will be dominated by the features of the carboxylic acid group. A very broad O-H stretch from ~2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid, is expected. The C=O (carbonyl) stretch will appear as a strong, sharp band around 1700-1725 cm⁻¹. Vibrations from the furan ring (C=C and C-O stretches) will also be present in the fingerprint region.[4][5]

Expected IR Absorption Bands (ATR)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid |

| ~3100 | C-H Stretch (sp²) | Furan Ring |

| ~2900 | C-H Stretch (sp³) | Methylene (-CH₂-) |

| 1700-1725 (strong) | C=O Stretch | Carboxylic Acid |

| 1500-1600 | C=C Stretch | Furan Ring |

| ~1200-1300 | C-O Stretch | Carboxylic Acid / Furan |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

-

Cleaning: After analysis, clean the crystal thoroughly.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Using a technique like Electron Ionization (EI), we expect to see a clear molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The fragmentation is predictable and driven by the stability of the resulting ions.

Molecular Formula: C₆H₆O₃ Molecular Weight: 126.11 g/mol Monoisotopic Mass: 126.0317 Da[6]

Predicted Fragmentation Pattern (EI-MS) The molecular ion (M⁺) will be observed at an m/z of 126. Subsequent fragmentation is likely to occur via several pathways:

-

Loss of the carboxyl group (-COOH): A significant fragment at m/z 81, corresponding to the [M - COOH]⁺ ion (furfuryl cation).

-

McLafferty Rearrangement: While not a classic case, cleavage alpha to the ring can occur.

-

Furan Ring Fragmentation: The furan ring itself can break apart, although this often results in smaller, less diagnostic fragments.

Expected Mass Spectrometry Data

| Predicted m/z | Identity |

|---|---|

| 126 | [M]⁺ (Molecular Ion) |

| 81 | [M - COOH]⁺ |

| 53 | [C₄H₅]⁺ |

Experimental Protocol: GC-MS with Electron Ionization (EI)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate. For carboxylic acids, derivatization (e.g., methylation to form the methyl ester) may be required to improve volatility and chromatographic behavior, though direct analysis is often possible.[7]

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The sample is vaporized in the hot injection port.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The compound is separated from any impurities based on its boiling point and interaction with the column's stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI mode, it is bombarded with high-energy electrons (~70 eV), causing it to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and the resulting signal is processed to generate a mass spectrum.

Structure-Spectra Correlation Diagram

Caption: Correlation of the molecular structure with key spectroscopic data.

Conclusion

The structural characterization of this compound is definitively achieved through a coordinated application of NMR, IR, and mass spectrometry. ¹H and ¹³C NMR confirm the precise connectivity and substitution pattern of the carbon-hydrogen framework. IR spectroscopy provides unequivocal evidence of the critical carboxylic acid functional group, while mass spectrometry confirms the molecular weight and offers corroborating structural information through predictable fragmentation. The data and protocols presented in this guide provide a robust and validated framework for researchers to confirm the identity and purity of this compound, ensuring the integrity of their subsequent scientific investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. PubChemLite - this compound (C6H6O3) [pubchemlite.lcsb.uni.lu]

- 7. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR and 13C NMR spectrum of 2-(Furan-3-yl)acetic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 2-(Furan-3-yl)acetic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of this compound. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. The document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation for this heterocyclic compound.

Introduction: The Structural Significance of this compound

This compound is a valuable building block in organic synthesis, featuring a furan ring—a five-membered aromatic heterocycle—and a carboxylic acid moiety. The precise characterization of this molecule is paramount for its application in medicinal chemistry and materials science. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular structure in solution.[1] This guide will dissect its ¹H and ¹³C NMR spectra, providing the foundational knowledge required for its identification and analysis.

Foundational NMR Principles for Furan Derivatives and Carboxylic Acids

To accurately interpret the NMR spectra of this compound, a firm grasp of chemical shifts and spin-spin coupling is essential.

-

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons in a molecule, their relative ratios, and their electronic environments.

-

Chemical Shift (δ) : The position of a proton signal in the spectrum is dictated by its local electronic environment. Electron-withdrawing groups, like the oxygen in the furan ring, deshield nearby protons, causing them to resonate at a higher chemical shift (downfield).[2] The acidic proton of the carboxyl group is highly deshielded and appears far downfield, typically in the 10-13 ppm range.[3][4]

-

Spin-Spin Coupling (J-coupling) : This phenomenon arises from the interaction of neighboring, non-equivalent protons, causing signals to split into multiplets. The magnitude of this splitting, the coupling constant (J), provides valuable information about the connectivity of atoms. In five-membered aromatic heterocycles like furan, coupling constants between adjacent and non-adjacent protons can be of similar magnitude, leading to complex splitting patterns.[5]

-

-

¹³C NMR Spectroscopy : This method reveals the number of chemically distinct carbon atoms and provides insights into their chemical environment.

-

Chemical Shift (δ) : The ¹³C chemical shift range is much wider than for ¹H NMR (~200 ppm), resulting in less signal overlap.[6] Carbonyl carbons, such as the one in the carboxylic acid group, are significantly deshielded and resonate far downfield (>160 ppm).[4] Carbons adjacent to electronegative atoms like oxygen also experience a downfield shift.

-

Proton-Decoupling : ¹³C NMR spectra are typically acquired with broadband proton decoupling, which collapses all C-H coupling. This simplifies the spectrum so that each unique carbon atom appears as a single line (singlet).[6]

-

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation. The following protocol outlines a self-validating system for obtaining high-resolution spectra of this compound.

Materials and Reagents

-

This compound sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[7][8]

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity[9]

-

5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent)[7]

-

Pasteur pipette and glass wool

-

Vortex mixer

Step-by-Step Sample Preparation

-

Solvent Selection : The choice of solvent is critical.[1] For carboxylic acids, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often an excellent choice. It readily dissolves the polar analyte, and the acidic proton (COOH) is clearly observable without rapid exchange, unlike in D₂O.[10] Chloroform-d (CDCl₃) can also be used, but solubility may be lower, and hydrogen bonding can lead to very broad carboxyl proton signals.[3]

-

Sample Weighing : Accurately weigh 5-10 mg of the sample for a standard ¹H NMR experiment. For a ¹³C NMR experiment, a more concentrated sample (20-50 mg) is preferable to achieve a good signal-to-noise ratio in a reasonable time.[8]

-

Dissolution : Transfer the weighed sample into a small, clean vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[9] Vigorously mix the solution using a vortex mixer until the sample is completely dissolved.

-

Filtration : To ensure magnetic field homogeneity, the solution must be free of any particulate matter. Place a small plug of glass wool into a Pasteur pipette and filter the solution directly into a clean, dry NMR tube. The final solution height in the tube should be approximately 4-5 cm.[11]

-

Data Acquisition : Insert the NMR tube into the spectrometer. Acquire the Free Induction Decay (FID) signal and perform a Fourier Transform (FT) to obtain the frequency-domain spectrum.[1]

-

Processing : Phase correct the spectrum and calibrate the chemical shift axis. Typically, the residual solvent peak is used as a secondary reference (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.51 ppm for ¹³C).[12]

Experimental Workflow Diagram

Caption: Workflow for NMR sample preparation and data acquisition.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to show four distinct signals corresponding to the three furan protons, the methylene protons, and the carboxylic acid proton.

-

Carboxylic Acid Proton (-COOH) : A broad singlet is expected in the far downfield region (δ 10.0–13.0 ppm).[3][13] Its broadness is due to hydrogen bonding and chemical exchange. This signal will disappear upon adding a drop of D₂O to the sample, a definitive test for an acidic proton.[4]

-

Furan Protons (H-2, H-4, H-5) :

-

H-2 : This proton is adjacent to the oxygen and lacks a vicinal proton, but shows long-range coupling. It is expected to be the most deshielded of the furan protons, appearing as a sharp multiplet or singlet around δ 7.5–7.6 ppm.

-

H-5 : This proton is also adjacent to the oxygen and is coupled to H-4. It will appear as a multiplet, likely a triplet, around δ 7.4–7.5 ppm.[5]

-

H-4 : This proton is coupled to H-5 and is expected to be the most upfield of the furan protons, appearing as a multiplet around δ 6.3–6.4 ppm.

-

-

Methylene Protons (-CH₂-) : These two protons are chemically equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet. Their position is influenced by the adjacent furan ring and the deshielding effect of the carboxylic acid group, placing them around δ 3.5–3.6 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |

| H-2 (Furan) | 7.5 - 7.6 | Multiplet (s-like) | 1H |

| H-5 (Furan) | 7.4 - 7.5 | Multiplet (t-like) | 1H |

| H-4 (Furan) | 6.3 - 6.4 | Multiplet (t-like) | 1H |

| -CH₂- | 3.5 - 3.6 | Singlet | 2H |

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, one for each unique carbon atom in the molecule.

-

Carboxyl Carbon (-C=O) : This is the most deshielded carbon, expected to appear as a singlet in the range of δ 170–175 ppm.[10]

-

Furan Carbons (C-2, C-3, C-4, C-5) :

-

C-2 & C-5 : These carbons are directly attached to the electronegative oxygen atom and are thus the most deshielded of the furan carbons, appearing around δ 140–145 ppm.

-

C-4 : This carbon is expected to resonate around δ 110–112 ppm.

-

C-3 : The substituted carbon atom, C-3, is generally more shielded than the other furan carbons and is predicted to appear in the region of δ 120–125 ppm.

-

-

Methylene Carbon (-CH₂-) : This aliphatic carbon will be the most shielded carbon in the molecule, appearing as a singlet around δ 30–35 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| -C =O | 170 - 175 |

| C -2 (Furan) | 143 - 145 |

| C -5 (Furan) | 140 - 142 |

| C -3 (Furan) | 120 - 125 |

| C -4 (Furan) | 110 - 112 |

| -C H₂- | 30 - 35 |

A Self-Validating System for Structural Elucidation

The combined use of ¹H and ¹³C NMR provides a robust, self-validating framework for confirming the structure of this compound. The ¹H NMR spectrum confirms the presence and connectivity of all proton-bearing groups, while the ¹³C NMR spectrum confirms the carbon skeleton. The number of signals in each spectrum must match the number of chemically non-equivalent protons and carbons in the proposed structure. Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further solidifying the carbon assignments.

Caption: Logical workflow for structural elucidation using NMR data.

References

- 1. benchchem.com [benchchem.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. research.reading.ac.uk [research.reading.ac.uk]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. myneni.princeton.edu [myneni.princeton.edu]

- 11. organomation.com [organomation.com]

- 12. chem.washington.edu [chem.washington.edu]

- 13. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]

Infrared (IR) spectrum of 2-(Furan-3-yl)acetic acid

An In-Depth Technical Guide to the Infrared (IR) Spectrum of 2-(Furan-3-yl)acetic Acid

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of furan, an aromatic five-membered ring containing an oxygen atom, and possessing a carboxylic acid moiety, its structural and electronic properties are of fundamental importance for its application. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of a molecule. This guide offers a detailed analysis of the IR spectrum of this compound, providing researchers, scientists, and drug development professionals with a comprehensive interpretation based on first principles and experimental data.

Molecular Structure and Functional Groups

To properly interpret the IR spectrum, it is essential to first identify the key functional groups within the this compound molecule.

-

Furan Ring: An aromatic, five-membered heterocycle. Key vibrations include C-H stretching, C=C stretching, and ring breathing modes.

-

Carboxylic Acid (-COOH): This group is responsible for some of the most characteristic peaks in the IR spectrum. Its key vibrations are the O-H stretch, the C=O (carbonyl) stretch, the C-O stretch, and O-H bend.

-

Methylene Group (-CH₂-): A bridging aliphatic group. Its primary vibrations are symmetric and asymmetric C-H stretching and scissoring (bending) modes.

The interplay of these groups, particularly the extensive hydrogen bonding enabled by the carboxylic acid dimer formation in the solid state, defines the resulting IR spectrum.

Experimental Protocol: Acquiring the IR Spectrum

The presented spectrum is typically obtained using the Potassium Bromide (KBr) pellet method, a common technique for solid-state IR analysis.

Objective: To obtain a high-quality transmission IR spectrum of solid this compound.

Methodology: KBr Pellet Preparation

-

Sample Preparation: Dry approximately 1-2 mg of this compound and 100-200 mg of spectroscopic grade KBr in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which has a strong IR absorbance.

-

Grinding: Add the dried KBr and the sample to an agate mortar. Grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained. This step is critical for minimizing scattering effects (the Christiansen effect) and obtaining sharp spectral peaks.

-

Pellet Formation: Transfer the powder to a pelletizing die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes. This will form a transparent or translucent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, co-adding a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio. A background spectrum of the empty sample compartment should be recorded beforehand.

Analysis and Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by the strong absorptions of the carboxylic acid group, with contributions from the furan and methylene moieties. The experimental data is sourced from the Spectral Database for Organic Compounds (SDBS).

The O-H Stretching Region (3300 - 2500 cm⁻¹)

One of the most recognizable features of a carboxylic acid IR spectrum is the extremely broad absorption band observed in the 3300-2500 cm⁻¹ region. This is due to the O-H stretching vibration of the carboxylic acid group. The significant broadening is a direct consequence of strong intermolecular hydrogen bonding, which forms a cyclic dimer structure. This hydrogen bonding weakens the O-H bond, shifting its stretching frequency to a lower wavenumber and creating a wide distribution of bond energies, resulting in the characteristic broad peak. Superimposed on this broad band may be sharper peaks from C-H stretching.

The C-H Stretching Region (3150 - 2800 cm⁻¹)

-

Aromatic C-H Stretch (~3127 cm⁻¹): The furan ring exhibits C-H stretching vibrations at wavenumbers above 3000 cm⁻¹. The peak observed around 3127 cm⁻¹ is characteristic of the =C-H bonds on the furan ring.

-

Aliphatic C-H Stretch (~2935 cm⁻¹): The methylene (-CH₂-) group gives rise to asymmetric and symmetric C-H stretching vibrations. These typically appear just below 3000 cm⁻¹ and are visible as sharper peaks on top of the broad O-H band.

The Carbonyl (C=O) Stretching Region (~1708 cm⁻¹)

The C=O stretching vibration of the carboxylic acid is responsible for one of the strongest and sharpest bands in the spectrum. For this compound, this peak appears at approximately 1708 cm⁻¹. The position of this band is indicative of a saturated carboxylic acid that is dimerized through hydrogen bonding. In a non-hydrogen-bonded (monomeric) state, this peak would typically appear at a higher frequency (~1760 cm⁻¹).

The Fingerprint Region (1500 - 600 cm⁻¹)

This region contains a wealth of information from complex vibrational modes, including C-C and C-O stretching, and various bending vibrations.

-

Furan Ring C=C Stretching (~1500-1600 cm⁻¹): Aromatic C=C stretching bands for furan rings are expected in this region.

-

Methylene Scissoring (~1419 cm⁻¹): The in-plane bending (scissoring) vibration of the -CH₂- group is observed around 1419 cm⁻¹.

-

In-Plane O-H Bending and C-O Stretching (~1300-1400 cm⁻¹): The spectrum shows strong absorptions in this range, which arise from a coupled vibration involving the in-plane O-H bend and the C-O stretch of the carboxylic acid.

-

Out-of-Plane O-H Bending (~935 cm⁻¹): A broad band centered around 935 cm⁻¹ is a characteristic feature of hydrogen-bonded carboxylic acid dimers and is assigned to the out-of-plane O-H bending vibration.

-

Furan Ring Bending (~700-800 cm⁻¹): Peaks in this lower frequency region are typically associated with out-of-plane C-H bending and ring deformation modes of the substituted furan ring.

Data Summary

The principal absorption bands in the IR spectrum of this compound are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3300 - 2500 | Very Broad, Strong | Carboxylic Acid (-COOH) | O-H Stretch (H-Bonded) |

| ~3127 | Medium, Sharp | Furan Ring | Aromatic C-H Stretch |

| ~2935 | Medium, Sharp | Methylene (-CH₂-) | Aliphatic C-H Stretch |

| ~1708 | Very Strong, Sharp | Carboxylic Acid (-COOH) | C=O Stretch (Dimer) |

| ~1419 | Strong | Methylene (-CH₂-) | C-H Scissoring (Bend) |

| ~1300 | Strong | Carboxylic Acid (-COOH) | C-O Stretch / O-H Bend |

| ~935 | Broad, Medium | Carboxylic Acid (-COOH) | Out-of-Plane O-H Bend |

Workflow Visualization

The logical workflow for the analysis of an unknown compound via FTIR spectroscopy follows a systematic process from sample preparation to final interpretation.

Caption: Workflow for FTIR Spectral Analysis.

Conclusion

The infrared spectrum of this compound is highly characteristic and provides unambiguous confirmation of its key functional groups. The dominant features are contributed by the carboxylic acid moiety, including the exceptionally broad O-H stretch from hydrogen bonding and the intense C=O stretch at ~1708 cm⁻¹. Additional peaks corresponding to the furan ring and methylene C-H bonds are clearly resolved. This comprehensive analysis serves as a valuable reference for researchers in quality control, reaction monitoring, and structural elucidation involving this compound.

An In-depth Technical Guide to 2-(Furan-3-yl)acetic Acid for Researchers and Drug Development Professionals

Introduction: The Significance of the Furan-3-yl Scaffold

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are indispensable building blocks for the design of novel therapeutic agents. Among these, the furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is of particular interest due to its versatile chemical reactivity and its presence in numerous biologically active compounds.[1] While the 2-substituted furan moiety has been extensively explored, the 3-substituted isomer, as exemplified by 2-(Furan-3-yl)acetic acid, offers a distinct electronic and steric profile that can be strategically exploited in drug design.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, medicinal chemists, and professionals in drug development. We will delve into its structural features, spectroscopic signature, reactivity, and provide field-proven insights into its synthesis and handling. The aim is to equip scientists with the foundational knowledge required to effectively utilize this valuable synthetic intermediate.

Molecular Structure and Physicochemical Properties

This compound possesses a planar furan ring connected to an acetic acid moiety at the 3-position. This substitution pattern differentiates it from its more common 2-yl isomer, leading to subtle but significant differences in reactivity and biological interactions.

Summary of Physical and Chemical Properties

Quantitative experimental data for this compound is not extensively reported in publicly available literature. The following table summarizes key identifiers and includes predicted values where experimental data is unavailable.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 123617-80-1 | [1][2] |

| Molecular Formula | C₆H₆O₃ | [1] |

| Molecular Weight | 126.11 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available (isomer 2-(furan-2-yl)acetic acid: 64-69 °C) | |

| Boiling Point | Not available (predicted for a saturated analog: 271.4±13.0 °C) | [3] |

| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol, ether, and acetone (inferred).[4] | N/A |

| pKa | ~4.5 (predicted, based on similar structures) | [5] |

| Predicted XlogP | 0.6 | [6] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Below are the expected spectroscopic signatures based on its structure and data from related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a unique fingerprint of the proton environments in the molecule. The furan ring protons will exhibit characteristic chemical shifts and coupling constants.

-

Furan Protons: The proton at the C2 position is expected to be the most deshielded due to its proximity to the oxygen atom and its position on the aromatic ring, appearing as a singlet or a narrow triplet. The proton at C5 will be similarly deshielded. The proton at C4 will likely appear at a slightly lower chemical shift.

-

Methylene Protons (-CH₂-): These protons are adjacent to both the furan ring and the carboxylic acid group, and their signal is expected to be a singlet in the range of 3.5-4.0 ppm.

-

Carboxylic Acid Proton (-COOH): This proton is acidic and its signal is typically a broad singlet at a high chemical shift (>10 ppm), which is solvent-dependent and may exchange with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

-

Carboxylic Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear at the downfield end of the spectrum, typically in the range of 170-180 ppm.[7]

-

Furan Carbons: The carbons of the furan ring will appear in the aromatic region (100-150 ppm). The carbons attached to the oxygen (C2 and C5) will be the most deshielded.

-

Methylene Carbon (-CH₂-): This aliphatic carbon will appear at a much lower chemical shift, likely in the range of 30-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[8]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹ is indicative of the carbonyl group.[8]

-

C-O Stretch: Absorptions corresponding to the C-O stretching of the furan ring and the carboxylic acid will be present in the fingerprint region (1000-1300 cm⁻¹).[8]

-

C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹ are characteristic of the C-H bonds on the furan ring.

Mass Spectrometry (MS)

In electron ionization mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z of 126. The fragmentation pattern is expected to be influenced by both the furan ring and the carboxylic acid moiety.

-

Loss of COOH: A significant fragment at m/z 81 would correspond to the loss of the carboxylic acid group (a loss of 45 Da).[9]

-

Loss of H₂O: A peak at m/z 108 could arise from the loss of a water molecule.

-

Furan Ring Fragmentation: The furan ring itself can undergo characteristic fragmentation, leading to smaller fragments.[10]

Chemical Reactivity and Synthesis

The reactivity of this compound is dictated by the interplay of the furan ring and the carboxylic acid functional group.

Reactivity of the Furan Ring

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, it is also sensitive to strong acids, which can lead to ring-opening polymerization. The 3-position being substituted directs incoming electrophiles to the 2- and 5-positions. The furan ring can also participate as a diene in Diels-Alder reactions, a powerful tool for constructing complex cyclic systems.[11]

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical reactions of this functional group, including:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.

-

Amidation: Conversion to an acyl chloride (e.g., using thionyl chloride) followed by reaction with an amine to form an amide.

-

Reduction: Reduction to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride.

Hypothetical Synthesis Protocol

A plausible synthetic route to this compound can be envisioned starting from furan-3-carboxylic acid. The following is a conceptual, multi-step protocol that a researcher could adapt.

Step 1: Reduction of Furan-3-carboxylic Acid

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve furan-3-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for several hours.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure to yield crude furan-3-ylmethanol.

Step 2: Conversion to 3-(Chloromethyl)furan

-

Dissolve the crude furan-3-ylmethanol in an anhydrous solvent such as dichloromethane (DCM) containing a base like pyridine.

-

Cool the solution to 0 °C.

-

Slowly add thionyl chloride (SOCl₂) dropwise.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Carefully pour the reaction mixture over ice-water and extract with DCM.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure to obtain crude 3-(chloromethyl)furan.

Step 3: Nucleophilic Substitution with Cyanide

-

Dissolve the crude 3-(chloromethyl)furan in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN) and heat the mixture.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, pour it into water, and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 2-(furan-3-yl)acetonitrile.

Step 4: Hydrolysis of the Nitrile

-

Combine the crude 2-(furan-3-yl)acetonitrile with aqueous hydrochloric acid (HCl).

-

Heat the mixture to reflux for several hours.

-

Cool the reaction mixture. The product may precipitate upon cooling or after partial neutralization.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude this compound by recrystallization or column chromatography.

Applications in Drug Development

The this compound scaffold is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. Its structural features can be incorporated into lead compounds to modulate properties such as solubility, metabolic stability, and target binding. The furan ring can act as a bioisostere for a phenyl ring, offering a different pharmacokinetic profile. While specific examples of marketed drugs containing this exact fragment are not prominent, derivatives of furan-3-carboxylic acid have been investigated for various applications, including as light stabilizers for polymers.[12] The acetic acid side chain provides a convenient handle for further chemical modifications, allowing for its incorporation into larger molecular frameworks through amide or ester linkages.

Safety and Handling

-

Hazard Classification (Predicted): May cause skin irritation, serious eye irritation, and respiratory tract irritation.[13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

First Aid: In case of skin contact, wash with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[14]

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.

Experimental Protocols for Property Determination

For researchers wishing to determine the physicochemical properties of this compound, the following standard protocols can be employed.

Protocol for Determining Aqueous Solubility

-

Add an excess amount of this compound to a known volume of deionized water in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Filter the suspension through a 0.45 µm filter to remove any undissolved solid.

-

Dilute an aliquot of the clear filtrate with a suitable solvent.

-

Quantify the concentration of the dissolved compound in the filtrate using a calibrated analytical method such as HPLC-UV or UV-Vis spectroscopy.

-

Calculate the solubility from the measured concentration and the dilution factor.

Protocol for Determining pKa by Potentiometric Titration

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[11]

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is low).

-

Begin stirring the solution and record the initial pH.

-

Titrate the solution by adding small, precise increments of a standardized strong base solution (e.g., 0.1 M NaOH).

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in the titration curve).

Conclusion

This compound represents a versatile and potentially underutilized building block in organic synthesis and medicinal chemistry. Its unique structural and electronic properties, distinct from its 2-yl isomer, offer new avenues for molecular design. While a comprehensive set of experimentally determined physicochemical data is not yet available in the public domain, this guide has provided a robust framework of predicted properties, spectroscopic signatures, and practical protocols to aid researchers in their work with this compound. As the exploration of novel chemical space continues to be a priority in drug discovery, a deeper understanding and utilization of scaffolds like this compound will undoubtedly contribute to the development of the next generation of therapeutics.

References

- 1. molbase.com [molbase.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. US6797712B2 - Substituted amino-furan-2-yl-acetic acid and amino-thien-2-yl-acetic acid derivatives and their use in the treatment of migraine and pain - Google Patents [patents.google.com]

- 4. 2-Acetylfuran - Wikipedia [en.wikipedia.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. PubChemLite - this compound (C6H6O3) [pubchemlite.lcsb.uni.lu]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C6H6O3 | CID 818896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. US4603205A - Furan-3-carboxylic acid derivatives - Google Patents [patents.google.com]

- 13. csub.edu [csub.edu]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Solubility Profile of 2-(Furan-3-yl)acetic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-(Furan-3-yl)acetic acid in organic solvents, tailored for researchers, scientists, and professionals in drug development. In the absence of extensive published quantitative solubility data for this specific compound, this document emphasizes a foundational understanding of its physicochemical properties to predict solubility behavior. It presents a theoretically-grounded framework based on the principle of "like dissolves like," supported by a detailed table of common organic solvents categorized by polarity. Furthermore, this guide offers a robust, step-by-step experimental protocol for the accurate determination of the solubility of this compound, ensuring methodological integrity and reproducibility. Safety considerations for handling furan derivatives and organic acids are also thoroughly addressed to promote best laboratory practices.

Introduction: Understanding the Solubility of this compound

This compound is a heterocyclic carboxylic acid with a molecular structure that bestows upon it a unique combination of polar and non-polar characteristics. The furan ring, an aromatic heterocycle, contributes to its non-polar character, while the carboxylic acid group provides a site for hydrogen bonding and imparts significant polarity. The interplay of these structural features governs its solubility in various organic solvents, a critical parameter in numerous applications, including chemical synthesis, purification, and formulation development.

The principle of "like dissolves like" is the cornerstone for predicting solubility.[1] This principle states that substances with similar polarities are more likely to be soluble in one another. Therefore, understanding the polarity of both this compound and the chosen solvent is paramount.

Physicochemical Properties and Predicted Solubility

A thorough understanding of the physicochemical properties of this compound is essential for predicting its solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆O₃ | --INVALID-LINK--[2] |

| Molecular Weight | 126.11 g/mol | --INVALID-LINK--[2] |

| Appearance | Solid (predicted) | - |

| XLogP3-AA (Predicted) | 0.6 | --INVALID-LINK--[3] |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[2] |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK--[2] |

The predicted XLogP3-AA value of 0.6 suggests a relatively balanced hydrophilic-lipophilic character. The presence of both hydrogen bond donor (the carboxylic acid proton) and acceptor sites (the carbonyl oxygen and the furan oxygen) indicates its potential to interact favorably with polar solvents, particularly those capable of hydrogen bonding.

Based on these properties, a predictive solubility profile can be constructed.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Category | Solvent | Polarity Index (P') | Predicted Solubility | Rationale |

| Non-Polar | Hexane | 0.1 | Low | The high polarity of the carboxylic acid group will limit solubility in non-polar aliphatic solvents. |

| Toluene | 2.4 | Low to Moderate | The aromatic nature of toluene may offer some favorable interaction with the furan ring, but the overall polarity mismatch with the carboxylic acid will likely limit solubility. | |

| Borderline Aprotic | Diethyl Ether | 2.8 | Moderate | The ether can act as a hydrogen bond acceptor, which will aid in solvating the carboxylic acid group. |

| Dichloromethane (DCM) | 3.1 | Moderate to High | DCM's polarity is suitable for dissolving moderately polar compounds. | |

| Ethyl Acetate | 4.4 | High | As an ester, it can act as a hydrogen bond acceptor and has a polarity that should be very compatible with the solute. | |

| Polar Aprotic | Acetone | 5.1 | High | A polar aprotic solvent that can effectively solvate the compound through dipole-dipole interactions and hydrogen bond acceptance. |

| Acetonitrile (ACN) | 5.8 | Moderate to High | Its high polarity should favor dissolution, though it is a weaker hydrogen bond acceptor than acetone. | |

| Dimethylformamide (DMF) | 6.4 | Very High | A highly polar aprotic solvent capable of strong dipole-dipole interactions and hydrogen bond acceptance. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. | |

| Polar Protic | Isopropyl Alcohol | 3.9 | High | The alcohol can act as both a hydrogen bond donor and acceptor, facilitating strong interactions. |

| n-Butanol | 3.9 | High | Similar to isopropyl alcohol, its ability to hydrogen bond will promote solubility. | |

| Ethanol | 4.3 | Very High | A polar protic solvent that can form strong hydrogen bonds with the carboxylic acid group. | |

| Methanol | 5.1 | Very High | The most polar of the common alcohols, it is expected to be an excellent solvent. | |

| Water | 10.2 | Moderate | The presence of the furan ring and the overall molecular size may limit solubility in the highly polar water, despite the carboxylic acid group. |

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for the quantitative determination of the solubility of this compound in a given organic solvent at a specific temperature. This method is based on the principle of isothermal saturation followed by gravimetric analysis.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or incubator

-

Vials with screw caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. An excess is ensured when undissolved solid remains visible after equilibration.

-

Pipette a precise volume of the chosen organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-